molecular formula C10H5F10IO3S B1302274 (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate CAS No. 77758-79-3

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

Cat. No. B1302274
CAS RN: 77758-79-3
M. Wt: 522.1 g/mol
InChI Key: YBVOPUOUKFHORP-UHFFFAOYSA-M
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Description

“(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate” is a chemical compound with the molecular formula C10H5F10IO3S and a molecular weight of 522.1 .


Synthesis Analysis

This compound is a useful building block used for perfluoroalkylations of carbanions and carbonyl compounds . Its electrochemical reduction has also been studied in the presence of sodium p-chlorophenylsulfinate, undergoing an ion-radical chain mechanism .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyliodonium group attached to a perfluoro-n-propyl group and a trifluoromethanesulfonate group .


Chemical Reactions Analysis

The compound is used in perfluoroalkylations of carbanions and carbonyl compounds . Its electrochemical reduction has been studied .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is heat sensitive and should be stored at a temperature between 0-10°C .

Scientific Research Applications

Synthesis and Reactivity

The research conducted by Umemoto et al. (1987) highlights the synthesis of various (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodoniurn triflates, fluorosulfates, and sulfates by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid, followed by treatment with triflic acid and benzene or fluorobenzene. This study also explores the thermal decomposition of these compounds, contributing to understanding the bond strength and reactivity of different iodonium compounds (Umemoto & Gotoh, 1987).

Polymer Modification

Research by Shuyama (1985) demonstrates the direct introduction of perfluoroalkyl groups into the phenyl groups of polymers like poly(α-methylstyrene) or poly(phenyl methacrylate) without cleaving the polymer chains. This treatment involves the use of (perfluoroalkyl)phenyliodonium trifluoromethanesulfonates, highlighting its application in polymer chemistry (Shuyama, 1985).

Lewis Acid Catalysis

The work of Ishihara et al. (1996) emphasizes the role of scandium trifluoromethanesulfonate, a commercially available Lewis acid, in the acylation of alcohols with acid anhydrides. This catalyst shows high activity for primary, secondary, and tertiary alcohols, being especially effective for selective macrolactonization of omega-hydroxy carboxylic acids. Although this study doesn't directly involve (Perfluoro-n-propyl)phenyliodonium triflate, it showcases the significance of trifluoromethanesulfonates in catalysis (Ishihara et al., 1996).

Photoredox Catalysis

In the field of photoredox catalysis, Wei et al. (2022) describe the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. They discovered that arylthiolate anions form electron donor-acceptor complexes with trifluoromethyl phenyl sulfone, enabling S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. This study expands the application of trifluoromethyl sulfones in light-promoted reactions (Wei et al., 2022).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropyl(phenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7I.CHF3O3S/c10-7(11,8(12,13)14)9(15,16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVOPUOUKFHORP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C(C(C(F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F10IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375111
Record name (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

CAS RN

77758-79-3
Record name (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluoropropyl)phenyliodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 2
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 3
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 4
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 5
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 6
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

Citations

For This Compound
2
Citations
M Van Druenen - Functionalisation and Characterisation of Bulk and Two …, 2019 - cora.ucc.ie
4.1 Abstract The ambient instability of BP is a key roadblock that hinders its use in various applications. Functionalisation using diazonium salts has been reported to enhance the …
Number of citations: 2 cora.ucc.ie
M van Druenen - 2019 - cora.ucc.ie
The continual scaling of semiconductor devices has created a high demand for new techniques and materials that allow the advancement Moore’s Law: the number of transistors on a …
Number of citations: 2 cora.ucc.ie

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